

In-Depth Toxicological Profile of 2,4,5-Trimethylaniline

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Compound of Interest

Compound Name: 2,4,5-Trimethylaniline

Cat. No.: B089559

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This technical guide provides a comprehensive overview of the toxicological data available for **2,4,5-Trimethylaniline** (TMA), a substituted aniline that has been the subject of scrutiny due to its carcinogenic potential. This document summarizes key findings on its carcinogenicity, genotoxicity, and acute toxicity, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological processes.

Executive Summary

2,4,5-Trimethylaniline is a confirmed animal carcinogen, inducing tumors in both rats and mice. Its toxicological profile is further characterized by its genotoxic activity, demonstrating mutagenicity in bacterial and eukaryotic test systems. The primary mechanism of its toxicity is believed to involve metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and initiating carcinogenesis. While specific signaling pathways directly modulated by **2,4,5-trimethylaniline** have not been extensively elucidated, its mode of action as a carcinogenic aromatic amine suggests the involvement of pathways related to oxidative stress, DNA damage response, cell cycle regulation, and apoptosis.

Carcinogenicity

Long-term carcinogenicity bioassays have provided clear evidence of the carcinogenic potential of **2,4,5-Trimethylaniline** in laboratory animals. The most definitive studies were conducted by the National Cancer Institute (NCI)[1].

Quantitative Carcinogenicity Data

The following tables summarize the incidence of tumors in F344 rats and B6C3F1 mice fed diets containing **2,4,5-Trimethylaniline** for 101 weeks.

Table 1: Incidence of Hepatocellular Carcinomas and Neoplastic Nodules in F344 Rats

Sex	Dose (ppm)	Incidence
Male	0 (Control)	1/19
	200	6/50
	800	20/50
Female	0 (Control)	0/20
	200	12/49
	800	27/50

Table 2: Incidence of Alveolar/Bronchiolar Carcinomas in Female F344 Rats

Dose (ppm)	Incidence
0 (Control)	0/20
200	2/50
800	7/50

Table 3: Incidence of Hepatocellular Carcinomas in B6C3F1 Mice

Sex	Dose (ppm)	Incidence
Male	0 (Control)	4/20
50	11/50	
100	22/48	
Female	0 (Control)	0/20
50	18/49	
100	40/50	

Experimental Protocol: NCI Carcinogenicity Bioassay[1]

A bioassay of **2,4,5-trimethylaniline** for possible carcinogenicity was conducted by administering the test chemical in feed to F344 rats and B6C3F1 mice[1].

- Test Animals: Groups of 50 male and 50 female Fischer 344 rats and 50 male and 50 female B6C3F1 mice were used. Matched control groups consisted of 20 untreated animals of each sex and species[1].
- Administration: **2,4,5-Trimethylaniline** was administered in the diet at two different concentrations for 101 weeks[1].
 - Rats: 200 ppm and 800 ppm[1].
 - Mice: 50 ppm and 100 ppm[1].
- Diet Preparation: A known weight of the chemical was first mixed with an equal weight of autoclaved lab meal. This mixture was then further blended with the remaining quantity of feed to achieve the desired concentrations[1].
- Observation: All animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 12 weeks and monthly thereafter. Food consumption was measured monthly.

- **Pathology:** At the end of the 101-week study, all surviving animals were euthanized. A complete necropsy was performed on all animals, including those that died during the study. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, and examined microscopically.

Genotoxicity

2,4,5-Trimethylaniline has demonstrated mutagenic activity in a variety of in vitro and in vivo test systems, indicating its potential to damage genetic material[2].

Quantitative Genotoxicity Data

Table 4: Summary of Genotoxicity Findings for **2,4,5-Trimethylaniline**

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay	Salmonella typhimurium	With S9	Positive	[2][3]
Somatic Mutation and Recombination Test (SMART)	Drosophila melanogaster	In vivo	Positive	[2][3]
Gene Mutation Assay	Cultured Rat Fibroblasts	Not applicable	Positive	[3]

Experimental Protocols

The mutagenicity of **2,4,5-trimethylaniline** was evaluated using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. This assay assesses the ability of a chemical to induce mutations that restore the functional capability of the bacteria to synthesize an essential amino acid.

- **Tester Strains:** Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1537) were used, which are designed to detect different types of mutations (frameshift and base-pair

substitutions)[3].

- Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9 fraction from the liver of rats pre-treated with Aroclor 1254) to mimic the metabolic processes in mammals[2][3].
- Procedure (Plate Incorporation Method):
 - Varying concentrations of **2,4,5-trimethylaniline**, the bacterial tester strain, and the S9 mix (or a buffer for the non-activated assay) are added to molten top agar.
 - The mixture is poured onto a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.
 - The number of revertant colonies (colonies that have regained the ability to grow) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive mutagenic response.

The genotoxicity of **2,4,5-trimethylaniline** was also assessed in vivo using the Somatic Mutation and Recombination Test (SMART) in *Drosophila melanogaster*. This test detects the loss of heterozygosity of recessive marker genes in somatic cells, which can result from gene mutation, chromosome aberration, or mitotic recombination.

- Principle: Larvae that are trans-heterozygous for two recessive wing-hair mutations (multiple wing hairs and flare) are exposed to the test substance. Genotoxic events in the imaginal disc cells of the larvae can lead to the formation of mosaic spots on the wings of the adult flies.
- Procedure:
 - Third-instar larvae are fed a medium containing **2,4,5-trimethylaniline**.
 - The larvae develop into adult flies.
 - The wings of the resulting adult flies are mounted on slides and examined under a microscope for the presence of mutant spots.

- The frequency and size of the spots are recorded and statistically analyzed to determine the genotoxic potential of the substance. A significant increase in the frequency of spots compared to the control group indicates a positive result[4][5].

The mutagenic potential of **2,4,5-trimethylaniline** was also demonstrated in cultured mammalian cells.

- Test System: The assay was performed using cultured rat fibroblasts[3].
- Endpoint: The assay typically measures forward mutations at a specific genetic locus, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) or thymidine kinase (TK) gene.
- Procedure:
 - Cultured cells are exposed to various concentrations of **2,4,5-trimethylaniline**.
 - After the exposure period, the cells are washed and cultured in a non-selective medium to allow for the expression of any induced mutations.
 - The cells are then plated in a selective medium that allows only the mutant cells to grow and form colonies.
 - The number of mutant colonies is counted, and the mutation frequency is calculated. A dose-related increase in the mutation frequency indicates a positive mutagenic effect.

Acute Toxicity

Acute toxicity studies provide information on the potential health effects of a single, short-term exposure to a substance.

Quantitative Acute Toxicity Data

Table 5: Acute Oral Toxicity of **2,4,5-Trimethylaniline** in Rats

Species	Route	LD50	Reference
Rat (Male, Osborne-Mendel)	Oral	1585 mg/kg	[1]

Experimental Protocol: Acute Oral Toxicity Study

The acute oral toxicity of **2,4,5-trimethylaniline** was determined in male Osborne-Mendel rats[1].

- Test Animals: Male Osborne-Mendel rats were used.
- Administration: The test substance was administered as a single dose via oral gavage (stomach tube) in an aqueous solution[1].
- Dose Levels: A range of dose levels were administered to different groups of animals to determine the dose that would be lethal to 50% of the animals (LD50).
- Observation: The animals were observed for signs of toxicity and mortality for a period of 14 days.
- Endpoint: The LD50 value was calculated based on the mortality data.

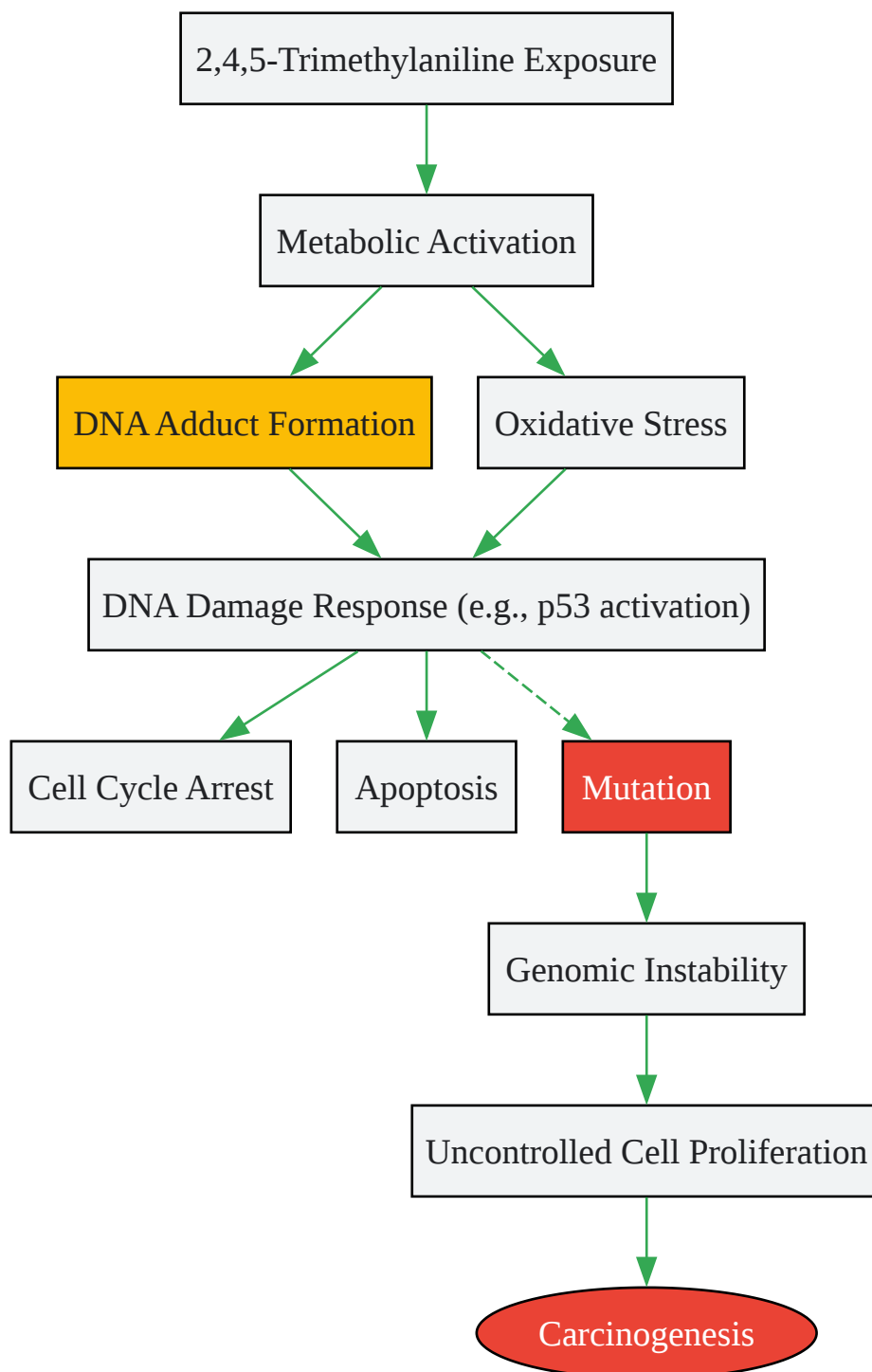
Mechanism of Toxicity and Signaling Pathways

The precise signaling pathways disrupted by **2,4,5-trimethylaniline** leading to its toxic and carcinogenic effects are not yet fully characterized. However, based on the well-established mechanisms of other carcinogenic aromatic amines, a plausible sequence of events can be proposed.

Metabolic Activation

The primary event in the toxicity of many aromatic amines is their metabolic activation to electrophilic intermediates. This process is generally initiated by N-oxidation, catalyzed by cytochrome P450 enzymes in the liver, to form N-hydroxyarylamines. These intermediates can then undergo further activation through O-esterification by N-acetyltransferases (NATs) or

sulfotransferases (SULTs) to form highly reactive N-acetoxyarylamines or N-sulfonyloxyarylamines.



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